Detda

Descripción general

Descripción

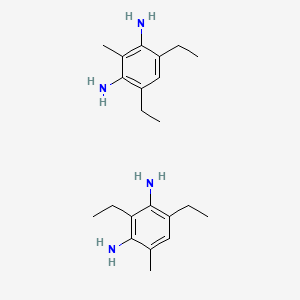

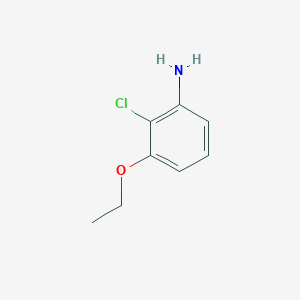

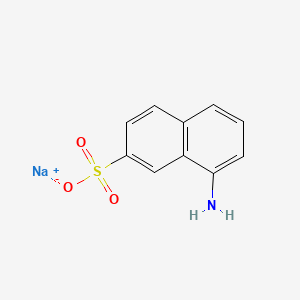

Diethyltoluenediamine (DETDA) is a liquid aromatic organic molecule with the formula C11H18N2 . It is chemically an aromatic diamine and is often marketed as a less toxic version of 4,4’-methylenedianiline (MDA). It is also used to replace the more toxic 4,4’-methylenebis (2-chloroaniline) (MOCA) . DETDA is an effective extender for polyurethane elastomers, particularly in RIM applications . Other uses are as a curing agent for polyurethanes and epoxies; antioxidant for elastomers, lubricants, and industrial oils; and as a chemical intermediate .

Synthesis Analysis

Polyimides based on the Diethyltoluenediamine Isomer Mixture have been synthesized using a one-stage technique . The synthesized polymers possess high thermal stability and molecular weight, increased glass transition points Tg > 400°C (except for PI with BPADA), and good film-forming properties .

Molecular Structure Analysis

Molecular dynamics simulations of EPON-862/DETDA epoxy networks have been conducted to investigate the structure, topology, elastic constants, and local dynamics . The epoxy networks are composed of the resin Diglycidyl Ether Bisphenol F (DGEBF), also known as EPON-862, and the hardener Diethyl Toluene Diamine (DETDA) .

Chemical Reactions Analysis

DETDA is an industrial chemical used in the injection molding industry . One of the reasons it is used in RIM is because it gives very short demold times . It is also used extensively in polyurethanes and in both spray polyureas and elastomers .

Physical And Chemical Properties Analysis

DETDA has a molecular weight of 178.28, a boiling point of 308°C (586°F), a density at 20°C of 1.022 g/mL (8.50 lbs/gal), a pour point of -9°C (15°F), and a flash point (TCC) of 135°C (>275°F) . It is miscible with ethanol and toluene, and has a water solubility of 1.0 .

Aplicaciones Científicas De Investigación

Composite Material Enhancement

Diethyltoluenediamines (DETDA) have been successfully used to improve the properties of composite materials. Specifically, DETDA has been grafted onto single-walled carbon nanotubes to enhance their dispersion and interfacial bonding in epoxy nanocomposites. This application has led to a significant increase in tensile strength and Young's modulus of the nanocomposites, validating the effectiveness of DETDA in enhancing the load-transfer capabilities in such materials (Wang, Liang, Wang, & Zhang, 2009).

Polymer Modification

DETDA has been instrumental in modifying the properties of polyurethane and poly(urethane urea) copolymers. In a study, the hydrogen-bonding properties of a copolymer based on ethylene oxide-capped poly(propylene oxide) diol, 4,4‘-diphenylmethane diisocyanate (MDI), and DETDA were investigated. Thermal annealing of this copolymer resulted in an increase in the number of free urethane groups and the ordering of urea groups (Ning, Wang De-Ning, & Ying Sheng-Kang, 1997).

Molecular Dynamics and Simulation Studies

DETDA has been the subject of various molecular dynamics simulation studies to understand the structure-property relationships in epoxy systems. These studies have helped establish the influence of DETDA on the mechanical and thermal properties of epoxy resins, aiding in the development of materials with improved performance (Zhang, Qing, Zhong, Sui, & Yang, 2017).

Environmental Applications

In environmental science, DETDA has been used in the context of detrending time series data, particularly in preprocessing phases of data analysis. This application aids in the correction and interpretation of time series data, improving the quality of scientific analysis and decision-making processes (de Souza, Vaz, & Sunyé, 2014).

Synthesis and Chemical Properties

The synthesis of DETDA has been explored through environmentally friendly processes, such as the ethylation of 2,4-toluene diamine using zeolites. This novel route highlights the potential for greener and more sustainable methods in chemical synthesis (Zuo, Nie, Liu, Zhang, Dai, Ding, Song, & Guo, 2015).

Safety And Hazards

Direcciones Futuras

DETDA is produced globally and is thus fairly strategically important . It is often used with epoxy resins for its excellent mechanical properties . Epoxy formulations based on DETDA also tend to have good high temperature properties . Therefore, it is expected that DETDA will continue to be an important component in various industrial applications in the future .

Propiedades

IUPAC Name |

2,4-diethyl-6-methylbenzene-1,3-diamine;4,6-diethyl-2-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12;1-4-8-6-7(3)10(12)9(5-2)11(8)13/h2*6H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXVKAPCSIXGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1N)C)N)CC.CCC1=C(C(=C(C(=C1)C)N)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyltoluenediamine appears as a dark clear mobile liquid with an amine odor. Partially soluble in water and denser than water. Vapors are heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and damage the upper respiratory tract. May be toxic by skin absorption and ingestion. | |

| Record name | DIETHYLTOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Detda | |

CAS RN |

75389-89-8 | |

| Record name | DIETHYLTOLUENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21767 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyltoluenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075389898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)

![3-[3-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B1629371.png)

![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)